molecular formula C4H6Cl2O2 B14760983 Methyl 3,3-dichloropropanoate CAS No. 817-77-6

Methyl 3,3-dichloropropanoate

Cat. No.: B14760983
CAS No.: 817-77-6
M. Wt: 156.99 g/mol
InChI Key: WGVLOKHINHKFDO-UHFFFAOYSA-N
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Description

Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols

    Catalysts: Sulfuric acid, hydrochloric acid

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    3,3-Dichloropropanoic acid: Formed through hydrolysis

    3,3-Dichloropropanol: Formed through reduction

    Substituted derivatives: Formed through nucleophilic substitution

Scientific Research Applications

Methyl 3,3-dichloropropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dichloropropanoate
  • Methyl 3,3-dichloropropenoate
  • Ethyl 3,3-dichloropropanoate

Uniqueness

Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.

Properties

CAS No.

817-77-6

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

methyl 3,3-dichloropropanoate

InChI

InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3

InChI Key

WGVLOKHINHKFDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(Cl)Cl

Origin of Product

United States

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